molecular formula C26H24N2O4 B13520667 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyrrolidin-1-yl)benzoic acid

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyrrolidin-1-yl)benzoic acid

Cat. No.: B13520667
M. Wt: 428.5 g/mol
InChI Key: IOEBDVYWFNBYOD-UHFFFAOYSA-N
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyrrolidin-1-yl)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino group, and a pyrrolidinyl substituent on a benzoic acid core. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyrrolidin-1-yl)benzoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The pyrrolidinyl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyrrolidin-1-yl)benzoic acid has several scientific research applications:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Studied for its potential role in protein engineering and modification.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyrrolidin-1-yl)benzoic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, allowing for the sequential addition of amino acids. The pyrrolidinyl group provides additional stability and reactivity to the molecule.

Comparison with Similar Compounds

Similar Compounds

    3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: An alanine derivative used in similar applications.

    (S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(allyloxy)-4-oxobutanoic acid: An aspartic acid derivative with similar protecting group properties.

Uniqueness

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyrrolidin-1-yl)benzoic acid is unique due to the presence of the pyrrolidinyl group, which enhances its stability and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in complex peptide synthesis and other advanced organic synthesis applications.

Properties

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyrrolidin-1-ylbenzoic acid

InChI

InChI=1S/C26H24N2O4/c29-25(30)17-11-12-24(28-13-5-6-14-28)23(15-17)27-26(31)32-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-12,15,22H,5-6,13-14,16H2,(H,27,31)(H,29,30)

InChI Key

IOEBDVYWFNBYOD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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